
2-氯环己-1-烯-1-碳腈
概述
描述
2-Chlorocyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C7H8ClN and a molecular weight of 141.6 g/mol . This compound is characterized by a cyclohexene ring substituted with a chlorine atom and a nitrile group. It is a versatile intermediate used in various chemical syntheses and industrial applications.
科学研究应用
2-Chlorocyclohex-1-ene-1-carbonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitriles.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and other industrial chemicals.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclohex-1-ene-1-carbonitrile typically involves the reaction of cyclohexanone with trichlorophosphate in the presence of N,N-dimethylformamide (DMF). The reaction proceeds in two stages :
Stage 1: Cyclohexanone is reacted with trichlorophosphate in DMF at a low temperature (cooled with ice) for about 15 minutes. This forms a sticky white solid.
Stage 2: The mixture is then heated to 50°C, and hydroxylamine hydrochloride is added in portions while maintaining the temperature between 45-55°C.
Industrial Production Methods
Industrial production methods for 2-Chlorocyclohex-1-ene-1-carbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is often automated to ensure consistency and safety.
化学反应分析
Types of Reactions
2-Chlorocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as LiAlH4 or catalytic hydrogenation.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Substitution: Formation of substituted cyclohexene derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Oxidation: Formation of oximes or other oxidized products.
作用机制
The mechanism of action of 2-Chlorocyclohex-1-ene-1-carbonitrile depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, while in reduction reactions, the nitrile group is converted to an amine. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
2-Chlorocyclohex-1-ene-1-carbonitrile can be compared with similar compounds such as:
2-Bromocyclohex-1-ene-1-carbonitrile: Similar structure but with a bromine atom instead of chlorine.
2-Fluorocyclohex-1-ene-1-carbonitrile: Similar structure but with a fluorine atom instead of chlorine.
2-Iodocyclohex-1-ene-1-carbonitrile: Similar structure but with an iodine atom instead of chlorine.
The uniqueness of 2-Chlorocyclohex-1-ene-1-carbonitrile lies in its specific reactivity and the types of reactions it can undergo, which may differ from its halogen-substituted analogs .
属性
IUPAC Name |
2-chlorocyclohexene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMPUGDGNQTHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


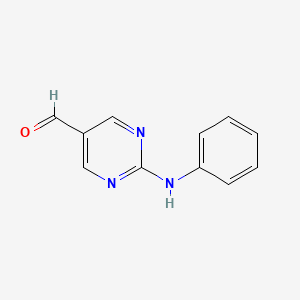
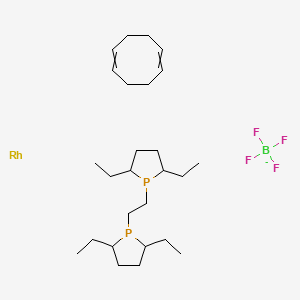

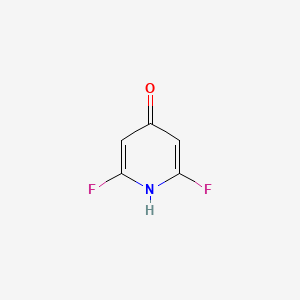

![6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine](/img/structure/B600029.png)
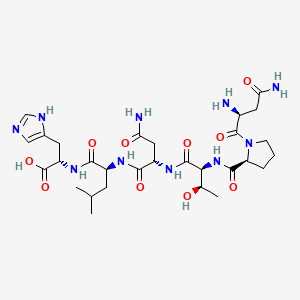
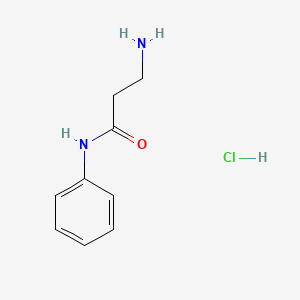
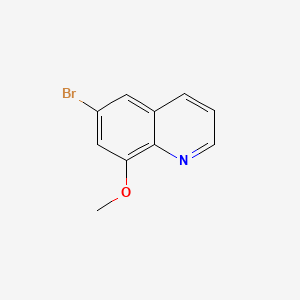

![2-Aminothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B600035.png)
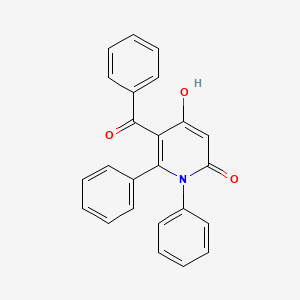
![Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide](/img/structure/B600040.png)
